molecular formula C6H8BrNS B1503247 2-(2-Bromothiophen-3-yl)ethanamine CAS No. 893421-71-1

2-(2-Bromothiophen-3-yl)ethanamine

Cat. No. B1503247
CAS RN: 893421-71-1
M. Wt: 206.11 g/mol
InChI Key: PYQXWZQETVCFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromothiophen-3-yl)ethanamine, also known as BTEA, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. It has the molecular formula C6H8BrNS .


Molecular Structure Analysis

The molecular structure of 2-(2-Bromothiophen-3-yl)ethanamine can be represented by the SMILES notation: C1=CSC(=C1CCN)Br . The InChI code for this compound is 1S/C6H8BrNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Bromothiophen-3-yl)ethanamine is 206.11 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Chemical Synthesis and Coordination Chemistry

A significant application of compounds structurally related to 2-(2-Bromothiophen-3-yl)ethanamine is in the synthesis of complex molecules and materials. For example, the synthesis and analysis of a pentadentate N3S2 Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its Cu(ii) complexes highlight the utility of bromothiophene derivatives in coordination chemistry. These complexes were proposed to have a square pyramidal geometry around the Cu(ii) center based on spectral data, and preliminary studies of their binding with DNA were carried out, hinting at potential applications in developing new metal-based chemotherapies (Warad et al., 2020).

Metal-Catalyzed Coupling Reactions

Another area of application is in metal-catalyzed coupling reactions, where bromothiophene derivatives serve as key substrates. For instance, bromothiophene derivatives react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system, leading to coupling at the C-H bond while preserving the carbon-bromine bond. This methodology allows for further transformations of the coupling product, enabling the synthesis of complex molecules with potential applications in various fields including materials science and medicinal chemistry (Kobayashi et al., 2005).

Bioimaging and Drug Development

The development of fluorescent bioconjugates for bioimaging is another research avenue. A study involving the synthesis of a rhenium tricarbonyl complex and its conjugation to a peptide nucleic acid (PNA) oligomer showcases the potential of incorporating bromothiophene-related compounds in the design of bioimaging agents. The rhenium-containing PNA oligomer demonstrated non-toxicity in living cells and was detectable using fluorescent microscopy, indicating its utility in biological studies and potential therapeutic applications (Gasser et al., 2012).

Materials Chemistry

In materials chemistry, the synthesis of oligothiophenes with well-defined structures involving C-H homocoupling of bromothiophenes is noteworthy. This approach leads to oligothiophenes bearing C-Br bonds at terminal thiophene rings, which can be further modified to tailor the properties of the resulting materials for applications in organic electronics and photovoltaics (Takahashi et al., 2006).

Novel Synthetic Pathways

Lastly, innovative synthetic pathways involving bromothiophene derivatives are of interest. A one-pot synthesis of thiazino[2,3,4-hi]indole derivatives from o-haloaryl enamines and o-bromothiophenols through tandem oxidative coupling/heteroannulation reactions exemplifies the versatility of these compounds in synthesizing polycyclic heterocyclic products, which may find use in medicinal chemistry and materials science (Mao et al., 2017).

Safety and Hazards

The safety data sheet for 2-(2-Bromothiophen-3-yl)ethanamine indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These codes indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-bromothiophen-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQXWZQETVCFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695853
Record name 2-(2-Bromothiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromothiophen-3-yl)ethanamine

CAS RN

893421-71-1
Record name 2-(2-Bromothiophen-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(2-Bromothiophen-3-yl)acetonitrile (1.44 g, 7.13 mmol) was added slowly to a stirred solution of borane in THF (1.0 M, 15.7 mL, 15.7 mmol). The mixture was then heated to reflux for 14 h. The reaction mixture was allowed to cool to ambient temperature before residual borane was destroyed by careful dropwise addition of MeOH (10 mL). After the quench was complete, HCl gas was bubbled through the solution for 20 min and then the solvent was removed in vacuo. The residue was dissolved again in MeOH (20 mL) and concentrated twice more. The resulting white solid was dissolved in a biphasic mixture of dichloromethane and 1 N aqueous NaOH. The organic layer was separated, washed with brine, dried and concentrated to a colorless oil (1.34 g, 6.50 mmol, 92% yield). MS (M+H)+ 206/208.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromothiophen-3-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(2-Bromothiophen-3-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(2-Bromothiophen-3-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(2-Bromothiophen-3-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2-Bromothiophen-3-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(2-Bromothiophen-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.